molecular formula C8H15Cl2N3O B1463966 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride CAS No. 1311317-43-7

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride

Cat. No.: B1463966
CAS No.: 1311317-43-7
M. Wt: 240.13 g/mol
InChI Key: HNHSURUJLDUZGS-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with oxidoreductase enzymes, enhancing their antibacterial and antifungal activities . The compound’s interaction with these enzymes involves binding to their active sites, which can alter the enzymes’ conformation and activity. Additionally, this compound can act as a hydrogen bond acceptor due to the electronegativities of nitrogen and oxygen atoms in its structure .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce apoptosis in cancer cells by activating caspase enzymes, which are crucial for the execution of programmed cell death . This activation leads to the cleavage of specific cellular proteins, ultimately resulting in cell death. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species and other metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within cells . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of the compound within cells can determine its specific biochemical and cellular effects.

Chemical Reactions Analysis

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted oxadiazole derivatives .

Properties

IUPAC Name

5-methyl-3-piperidin-2-yl-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-6-10-8(11-12-6)7-4-2-3-5-9-7;;/h7,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHSURUJLDUZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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